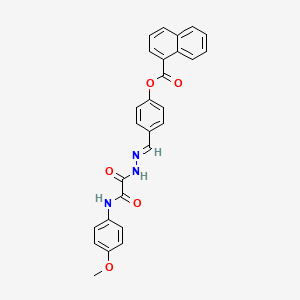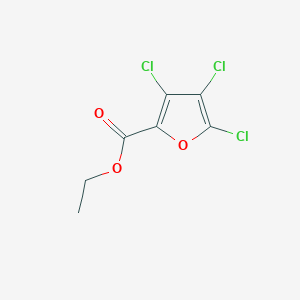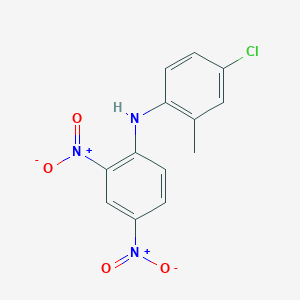
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C10H11BrO3S and a molecular weight of 291.165 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a tetrahydrothiophene ring, which is further oxidized to a 1,1-dioxide form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 4-bromophenol with tetrahydrothiophene 1,1-dioxide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like acetone, followed by heating to facilitate the reaction . The reaction can be represented as follows:
4-Bromophenol+Tetrahydrothiophene 1,1-dioxideK2CO3,acetone3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The tetrahydrothiophene ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The phenoxy group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenoxy derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, while the tetrahydrothiophene ring can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Butoxytetrahydrothiophene 1,1-dioxide
- 3-Bromo-4-(4-bromo-1,1-dioxidotetrahydro-3-thienyl)disulfanyl]tetrahydrothiophene 1,1-dioxide
- 3-(2-Butenyloxy)-tetrahydrothiophene 1,1-dioxide
Uniqueness
3-(4-Bromophenoxy)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.
Properties
Molecular Formula |
C10H11BrO3S |
|---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
3-(4-bromophenoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H11BrO3S/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-4,10H,5-7H2 |
InChI Key |
XSUOQUSWWMWHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)







![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)

